In-Depth Technical Guide: Physical and Chemical Properties of 4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline
In-Depth Technical Guide: Physical and Chemical Properties of 4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline
Executive Summary & Pharmacochemical Relevance
As drug discovery pipelines increasingly rely on highly functionalized, modular scaffolds, N-benzyl aniline derivatives have emerged as privileged structures for probing hydrophobic target pockets. 4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline (CAS: 1040687-14-6) is a highly flexible, lipophilic building block and screening compound frequently utilized in the development of kinase inhibitors, epigenetic modulators, and G-protein coupled receptor (GPCR) ligands.
From the perspective of a Senior Application Scientist, understanding the physicochemical behavior of this molecule is not merely an exercise in cataloging data; it is about predicting its reactivity, metabolic fate, and binding kinetics. This whitepaper deconstructs the structural architecture, physical properties, and validated synthetic methodologies for this compound, providing researchers with a rigorous framework for incorporating it into high-throughput screening (HTS) and lead optimization workflows [1].
Structural Architecture & Chemical Reactivity
The chemical behavior of 4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline is dictated by the synergistic effects of its four primary structural moieties. Understanding the causality between these functional groups and their macroscopic properties is critical for rational drug design.
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The Secondary Amine Core: Acting as the central hinge of the molecule, the secondary amine is a weak base (predicted pKa ~ 5.5). It serves as a critical hydrogen-bond donor in target binding but is sterically hindered by the adjacent benzyl group, which lowers its nucleophilicity in subsequent derivatization reactions (e.g., acylation or alkylation).
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The 4-Ethoxy Substituted Aniline: The ethoxy group is a strong electron-donating group via resonance (+R effect). This increases the electron density on the aniline aromatic ring, subtly increasing the basicity of the amine nitrogen compared to an unsubstituted aniline. However, ether linkages are known metabolic hotspots, susceptible to cytochrome P450-mediated O-dealkylation.
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The Phenoxyethoxy Tail: This extended, flexible ether linkage dramatically increases the molecule's lipophilicity and provides a terminal aromatic ring capable of π−π stacking or cation- π interactions deep within hydrophobic binding pockets.
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The Benzyl Linker: Provides a rotatable axis that allows the molecule to adopt multiple conformations, enabling it to "induced-fit" into complex protein topographies.
Logical mapping of structural moieties to physicochemical properties.
Physicochemical Profiling & ADME Considerations
To evaluate the drug-likeness of this compound, we benchmark its physical properties against Lipinski’s Rule of Five [2]. The data below synthesizes standard experimental observations and consensus computational models for this scaffold.
| Parameter | Value | Pharmacochemical Implication |
| Molecular Formula | C₂₃H₂₅NO₃ | Standard exact mass calculation. |
| Molecular Weight | 363.45 g/mol | Favorable for oral bioavailability (<500 Da). |
| LogP (Predicted) | 4.8 - 5.2 | High lipophilicity; indicates strong potential for high plasma protein binding and lipid bilayer partitioning. |
| Topological Polar Surface Area (TPSA) | ~ 30.5 Ų | Excellent membrane permeability; highly likely to cross the blood-brain barrier (BBB). |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5). Mediated by the secondary amine. |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10). Mediated by the ether and amine nitrogens. |
| Rotatable Bonds | 9 | High flexibility. While beneficial for induced-fit binding, it incurs a high entropic penalty upon target engagement. |
Synthesis Methodology: The Reductive Amination Protocol
The most efficient, scalable, and atom-economical route to synthesize 4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline is via the direct reductive amination of 2-(2-phenoxyethoxy)benzaldehyde with 4-ethoxyaniline using Sodium Triacetoxyborohydride (NaBH(OAc)₃) [3].
The Self-Validating Workflow
In our experience, a robust protocol must be a self-validating system . This means the workflow inherently prevents the propagation of errors. In this protocol, the self-validation occurs via an In-Process Control (IPC) step before the addition of the reducing agent. Furthermore, the choice of NaBH(OAc)₃ is mechanistically self-validating: it is too mild to reduce the starting aldehyde at room temperature. Therefore, if the final LC-MS shows the presence of a benzyl alcohol byproduct, it strictly diagnoses an error in reagent stoichiometry or solvent moisture, rather than a failure of the reducing agent's selectivity.
Experimental workflow for the reductive amination synthesis with IPC.
Step-by-Step Experimental Procedure
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Reagent Preparation: To an oven-dried, argon-purged round-bottom flask, add 2-(2-phenoxyethoxy)benzaldehyde (1.0 equivalent, 10 mmol) and 4-ethoxyaniline (1.05 equivalents, 10.5 mmol).
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Solubilization: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: DCE is selected because it effectively solubilizes both the polar imine intermediate and the non-polar starting materials without reacting with the hydride source.
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Imine Formation & IPC: Stir the reaction at 25°C for 1 to 2 hours. Extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Causality: Proceeding only when >95% imine conversion is achieved prevents the accumulation of unreacted aldehyde.
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Reduction: Once imine formation is validated, add Sodium Triacetoxyborohydride (1.5 equivalents, 15 mmol) portion-wise over 10 minutes. Causality: The electron-withdrawing acetoxy groups on the boron atom temper its reactivity, ensuring strictly chemoselective reduction of the imine over any trace residual aldehyde.
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Quenching: After 4 hours of stirring, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Causality: The mild base neutralizes liberated acetic acid and safely hydrolyzes unreacted borohydride without degrading the newly formed amine.
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Extraction & Purification: Separate the organic layer, extract the aqueous layer twice with dichloromethane (DCM), dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 25% Ethyl Acetate in Hexanes) to yield the pure title compound.
Analytical Characterization & Validation
To confirm the structural integrity of the synthesized 4-Ethoxy-N-[2-(2-phenoxyethoxy)benzyl]aniline, a multi-modal analytical approach is required. This acts as the final self-validating checkpoint.
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LC-MS (ESI+): The mass spectrum must show a dominant [M+H]+ peak at m/z 364.45.
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¹H NMR (400 MHz, CDCl₃): The diagnostic validation of the reductive amination is the disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a new singlet (or doublet, if coupled to the amine proton) at ~4.3 ppm, corresponding to the benzylic CH₂ protons. The secondary amine proton (NH) typically appears as a broad singlet around 3.8 - 4.0 ppm, which exchanges upon the addition of D₂O.
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HPLC Purity: Run on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). A single sharp peak at a high retention time (due to the high LogP of ~5.0) validates the absence of polar impurities.
References
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997. Available at:[Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Available at:[Link]
